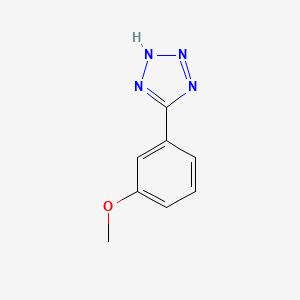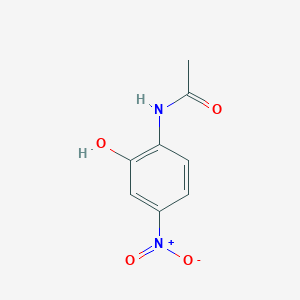
2-羟基-4-硝基苯基乙酰胺
概述
描述
N-(2-Hydroxy-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H8N2O4 It is a derivative of acetanilide, where the phenyl ring is substituted with a hydroxyl group at the 2-position and a nitro group at the 4-position
科学研究应用
N-(2-Hydroxy-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
Target of Action
It’s known that similar compounds interact with various enzymes and proteins within the body, influencing their function .
Mode of Action
It’s known that the compound forms intramolecular hydrogen bonds, which could influence its interaction with its targets .
Biochemical Pathways
N-(2-Hydroxy-4-nitrophenyl)acetamide may be involved in various biochemical pathways. For instance, it’s known that similar compounds can undergo oxidative transformations, leading to the formation of various products . .
Pharmacokinetics
It’s known that similar compounds can undergo various transformations in the body .
Result of Action
It’s known that similar compounds can have various effects, such as eliciting alterations in gene expression profiles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-Hydroxy-4-nitrophenyl)acetamide. For instance, the presence of other compounds can influence its reactions . .
生化分析
Biochemical Properties
N-(2-Hydroxy-4-nitrophenyl)acetamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity and stability of the enzymes. Additionally, N-(2-Hydroxy-4-nitrophenyl)acetamide can form glucoside derivatives when interacting with certain microorganisms, such as Pantoea ananatis .
Cellular Effects
N-(2-Hydroxy-4-nitrophenyl)acetamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in Arabidopsis thaliana, N-(2-Hydroxy-4-nitrophenyl)acetamide has been shown to alter the expression profile of several genes, including the upregulation of pathogen-inducible terpene synthase TPS04 . These changes can lead to modifications in cellular responses to environmental stimuli and stress.
Molecular Mechanism
The molecular mechanism of N-(2-Hydroxy-4-nitrophenyl)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes and proteins, leading to alterations in their activity. For instance, the interaction with enzymes such as Aminobacter aminovorans and Paenibacillus polymyxa can result in the inhibition or activation of these enzymes . Additionally, N-(2-Hydroxy-4-nitrophenyl)acetamide can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Hydroxy-4-nitrophenyl)acetamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(2-Hydroxy-4-nitrophenyl)acetamide can be rapidly detoxified through glucosylation, leading to a decrease in its bioactivity . This process can affect the compound’s efficacy and duration of action in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N-(2-Hydroxy-4-nitrophenyl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and gene expression. At higher doses, N-(2-Hydroxy-4-nitrophenyl)acetamide can cause toxic or adverse effects. For example, high doses of the compound may lead to cellular stress and damage, affecting overall cellular function and viability .
Metabolic Pathways
N-(2-Hydroxy-4-nitrophenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by enzymes such as Aminobacter aminovorans and Paenibacillus polymyxa, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and overall effects on cellular function.
Transport and Distribution
The transport and distribution of N-(2-Hydroxy-4-nitrophenyl)acetamide within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For example, N-(2-Hydroxy-4-nitrophenyl)acetamide can be transported into cells by specific transporters, leading to its accumulation in certain cellular compartments . This distribution can affect the compound’s localization and efficacy.
Subcellular Localization
N-(2-Hydroxy-4-nitrophenyl)acetamide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, N-(2-Hydroxy-4-nitrophenyl)acetamide can localize to the cytoplasm or nucleus, where it can interact with various biomolecules and exert its effects . This localization is essential for understanding the compound’s mechanism of action and overall impact on cellular function.
准备方法
Synthetic Routes and Reaction Conditions
N-(2-Hydroxy-4-nitrophenyl)acetamide can be synthesized through the nitration of N-(2-hydroxyphenyl)acetamide. The nitration process typically involves the reaction of N-(2-hydroxyphenyl)acetamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the phenyl ring .
Industrial Production Methods
While specific industrial production methods for N-(2-Hydroxy-4-nitrophenyl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve high yield and purity of the product.
化学反应分析
Types of Reactions
N-(2-Hydroxy-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic medium are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of N-(2-amino-4-nitrophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
相似化合物的比较
Similar Compounds
- N-(4-Hydroxy-2-nitrophenyl)acetamide
- N-(4-Methoxy-2-nitrophenyl)acetamide
- N-(4-Hydroxy-3-nitrophenyl)acetamide
Uniqueness
N-(2-Hydroxy-4-nitrophenyl)acetamide is unique due to the specific positioning of the hydroxyl and nitro groups on the phenyl ringCompared to its isomers, it exhibits different hydrogen bonding patterns and degrees of molecular planarity, which can affect its physical and chemical properties .
属性
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(10(13)14)4-8(7)12/h2-4,12H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVCUZJRBFEICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395896 | |
| Record name | N-(2-Hydroxy-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25351-89-7 | |
| Record name | N-(2-Hydroxy-4-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

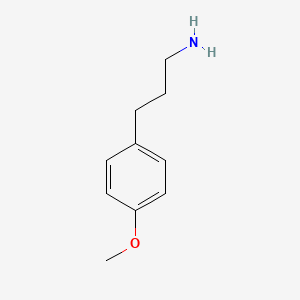

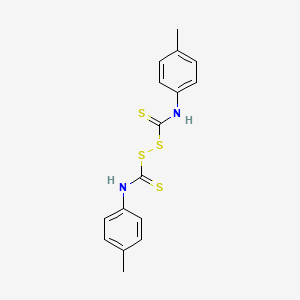

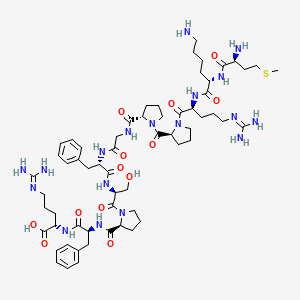




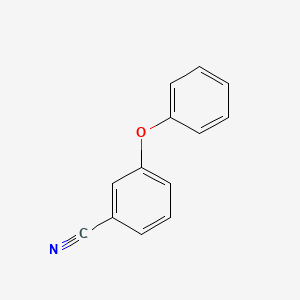

![2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone](/img/structure/B1587551.png)
